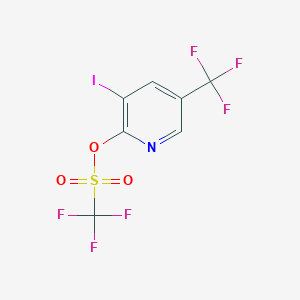

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

描述

Molecular Formula and Weight Analysis

The molecular formula of 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is C₇H₂F₆INO₃S , with a molecular weight of 421.06 g/mol . This composition reflects the integration of a pyridine core substituted with iodine at position 3, a trifluoromethyl group at position 5, and a trifluoromethanesulfonate (triflate) group at position 2. The triflate group contributes significantly to the compound’s electrophilic reactivity due to its strong electron-withdrawing properties.

Table 1: Molecular Formula and Weight Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₇H₂F₆INO₃S | 421.06 |

| 1-Ethylpyridinium triflate | C₈H₁₀F₃NO₃S | 257.23 |

| 2-Chloropyridinium triflate | C₆H₅ClF₃NO₃S | 263.62 |

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/m with unit cell parameters a = 7.6770(4) Å, b = 9.6170(5) Å, c = 9.2748(5) Å, and β = 106.201(6)° . The pyridine ring adopts a planar conformation, while the trifluoromethyl and triflate groups exhibit slight deviations from coplanarity due to steric and electronic effects. The S–O bond lengths in the triflate group range from 1.42–1.45 Å, consistent with typical sulfonate geometries.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/m (monoclinic) |

| Unit cell volume | 657.56(6) ų |

| Density (calculated) | 1.89 g/cm³ |

| Bond angle: C–S–O (triflate) | 113.5°–117.2° |

| Torsion angle: Pyridine–triflate | 116.44° |

Electronic Structure and Bonding Patterns

The electronic structure is dominated by the electron-withdrawing trifluoromethyl and triflate groups , which polarize the pyridine ring. Density functional theory (DFT) calculations indicate a partial positive charge on the pyridinium nitrogen, enhancing its electrophilicity. The C–I bond length is 2.10 Å, shorter than typical C–I single bonds (2.15 Å), suggesting hyperconjugative interactions with the aromatic system. The triflate group’s sulfur atom exhibits sp³ hybridization , with lone pairs participating in resonance stabilization across the sulfonate moiety.

Key Bonding Features :

- C–F bonds in CF₃ groups: 1.33–1.35 Å.

- N–S bond (pyridine–triflate): 1.68 Å.

- Iodine’s van der Waals radius : 1.98 Å, influencing steric interactions.

Comparative Analysis with Related Pyridinium Triflates

The structural and electronic properties of this compound distinguish it from other pyridinium triflates:

Table 3: Structural Comparison with Analogous Compounds

The iodine atom in this compound provides a steric and electronic contrast to chlorine or alkyl groups in related structures, enabling unique reactivity in cross-coupling reactions. The trifluoromethyl group further enhances stability against nucleophilic attack compared to non-fluorinated analogs.

属性

IUPAC Name |

[3-iodo-5-(trifluoromethyl)pyridin-2-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6INO3S/c8-6(9,10)3-1-4(14)5(15-2-3)18-19(16,17)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZAOBDXVQHJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate (CAS No. 920979-04-0) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in chemical biology and medicinal chemistry.

The empirical formula of this compound is with a molecular weight of 421.06 g/mol. The compound is characterized by the presence of multiple trifluoromethyl groups, which enhance its lipophilicity and potentially influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2F6INO3S |

| Molecular Weight | 421.06 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Solid |

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a potential pharmacological agent.

The compound acts as an electrophilic reagent that can participate in nucleophilic substitution reactions. Its trifluoromethanesulfonate moiety is known to be a good leaving group, facilitating the formation of new bonds with nucleophiles such as amines and alcohols. This property is significant for the development of novel therapeutic agents.

Case Studies

-

Antimicrobial Activity :

A study explored the antimicrobial properties of similar pyridine derivatives, suggesting that modifications in the pyridine ring could enhance antimicrobial efficacy. While specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains. -

Anticancer Potential :

Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing iodo and trifluoromethyl groups have been linked to increased apoptosis in tumor cells, suggesting that this compound may possess similar properties. -

Enzyme Inhibition :

The compound's ability to act as an inhibitor for certain enzymes has been noted in preliminary studies. The presence of the trifluoromethyl group contributes to its binding affinity, making it a candidate for further investigation in enzyme inhibition assays.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridin-2-ol with iodine and trifluoromethanesulfonic anhydride under controlled conditions to yield high purity products.

Synthetic Route

-

Starting Materials :

- 5-(Trifluoromethyl)pyridin-2-ol

- Iodine

- Trifluoromethanesulfonic anhydride

-

Reaction Conditions :

- Solvent: Dichloromethane or similar organic solvent

- Temperature: Room temperature to reflux depending on the specific protocol

-

Yield :

Typically yields over 90% purity based on chromatographic analysis.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, a study highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in cancer progression and inflammation .

Inflammation Modulation

The compound has been studied for its ability to modulate inflammatory responses. Its interaction with the NLRP3 inflammasome suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a valuable reagent in organic synthesis. It is utilized for the introduction of trifluoromethyl groups into various substrates, enhancing their reactivity and selectivity in further chemical transformations. This property is particularly useful in the development of novel pharmaceuticals and agrochemicals .

Material Science

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their physical properties, such as thermal stability and chemical resistance. Research has explored the use of this compound in synthesizing fluorinated polymers that exhibit enhanced performance in harsh environments .

Case Studies

相似化合物的比较

The compound’s reactivity and applications are best understood in the context of structurally related pyridine derivatives. Below is a detailed comparison:

Substituent Variations at Position 5

The trifluoromethyl (-CF₃) group at position 5 significantly influences electronic and steric properties. Analogues with alternative substituents include:

Impact of -CF₃ :

- Electron-withdrawing effect : Activates the pyridine ring for nucleophilic attack by polarizing the C-I bond .

- Steric hindrance : The bulky -CF₃ group may reduce regioselectivity in some reactions compared to smaller substituents like -Cl or -F .

Leaving Group Variations

Replacing the triflate (-OTf) group alters reactivity in substitution reactions:

Impact of -OTf :

- Superior leaving ability : Triflate’s low basicity and high stability of the conjugate base (CF₃SO₃⁻) facilitate rapid displacement reactions compared to -NH₂ or -NHPiv .

Core Ring Structure Variations

Pyridine derivatives with benzene or alternative heterocyclic cores exhibit distinct reactivities:

Impact of Pyridine Core :

- Electronic activation : The nitrogen atom in pyridine stabilizes transition states in substitution reactions, enhancing reactivity compared to benzene derivatives .

常见问题

Basic: What are the primary synthetic routes for preparing 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate?

Methodological Answer:

This compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

Halogenation/Iodination: Introducing iodine at the 3-position of a pre-functionalized pyridine core (e.g., 5-(trifluoromethyl)pyridin-2-ol) using iodinating agents like N-iodosuccinimide (NIS) under acidic conditions .

Triflation: Reacting the hydroxyl group at the 2-position with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine or Et₃N) to install the triflate leaving group .

Key Considerations: Ensure anhydrous conditions to prevent hydrolysis of the triflate group. Monitor reaction progress via TLC or LC-MS, as over-iodination or byproduct formation may occur .

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₇H₃F₆INO₃S (M.W. 429.97) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane .

Advanced: What competing reaction pathways may arise during cross-coupling reactions involving this triflate?

Methodological Answer:

The triflate group is highly electrophilic but can undergo side reactions:

Hydrolysis: Competing with coupling reactions in aqueous or protic solvents, yielding pyridin-2-ol derivatives. Mitigate by using dry solvents and inert atmospheres .

Reductive Elimination: In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), trace moisture or excess base may reduce Pd(II) to Pd(0), leading to premature catalyst deactivation. Optimize base stoichiometry (e.g., K₂CO₃ vs. Cs₂CO₃) .

Iodine Displacement: The 3-iodo group may participate in unintended Ullmann or nucleophilic aromatic substitution. Use ligands (e.g., XPhos) to suppress iodine reactivity .

Advanced: How can contradictory reactivity data in triflate-mediated couplings be resolved?

Methodological Answer:

Contradictions often stem from:

Solvent Effects: Polar aprotic solvents (THF, DMF) favor oxidative addition of the triflate to Pd(0), while nonpolar solvents (toluene) may slow kinetics. Screen solvents systematically .

Temperature Sensitivity: Elevated temperatures accelerate triflate hydrolysis but may degrade sensitive substrates. Use lower temperatures (e.g., 50°C) with microwave-assisted synthesis for faster coupling .

Catalyst-Ligand Mismatch: Bulky ligands (e.g., SPhos) improve selectivity for triflate over iodide displacement. Refer to mechanistic studies comparing ligand efficacy in bipyridine syntheses .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (Ar/N₂) at -20°C. The triflate group is moisture-sensitive, and the C-I bond may degrade under prolonged UV exposure .

- Handling: Use gloveboxes or Schlenk techniques for weighing. Pre-dry solvents (e.g., THF over molecular sieves) before reactions .

Advanced: How is this compound utilized in the synthesis of trifluoromethyl-containing heterocycles?

Methodological Answer:

The triflate group enables:

Cross-Coupling Reactions: Suzuki-Miyaura or Negishi couplings to install aryl/alkyl groups at the 2-position, forming bipyridine scaffolds (e.g., 5-(trifluoromethyl)-2,2'-bipyridines) for ligand design .

Nucleophilic Aromatic Substitution (SNAr): React with amines or thiols at the 2-position, yielding sulfonamides or thioethers for drug candidates (e.g., kinase inhibitors) .

Cyclization Reactions: Use in Heck or Buchwald-Hartwig aminations to construct fused pyridine systems (e.g., chromenes or β-carbolines) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Impurity Profiling: Common impurities include:

- Mitigation: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient. For halogen-specific detection, employ ICP-MS or X-ray fluorescence .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity: The compound is a skin/eye irritant. Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management: Neutralize triflate residues with sodium bicarbonate, and collect iodine-containing waste in designated halogen-disposal containers .

Advanced: How does the electronic effect of the trifluoromethyl group influence reactivity?

Methodological Answer:

The CF₃ group is strongly electron-withdrawing (-I effect), which:

Activates the Pyridine Ring: Enhances electrophilicity at the 2- and 4-positions, facilitating nucleophilic attacks or metal insertion .

Stabilizes Transition States: In Pd-catalyzed couplings, the CF₃ group lowers the energy barrier for oxidative addition of the triflate to Pd(0) .

Directs Iodine Reactivity: The 3-iodo group becomes less susceptible to displacement due to meta-directing effects of CF₃, favoring ortho/para reactivity .

Advanced: What strategies optimize yield in large-scale triflate-mediated reactions?

Methodological Answer:

- Catalyst Loading: Reduce Pd(OAc)₂ to 0.5–1 mol% with efficient ligands (e.g., XPhos) to minimize costs .

- Solvent-Free Conditions: Explore mechanochemical grinding with K₂CO₃ for Suzuki couplings, improving atom economy .

- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, reducing side reactions and scaling to >10 mmol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。